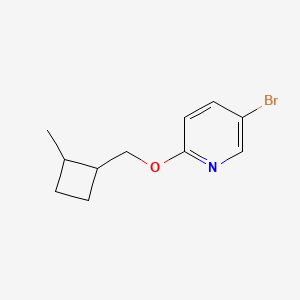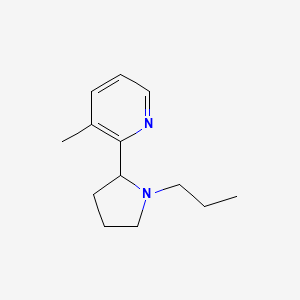
3-Methyl-2-(1-propylpyrrolidin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-(1-propylpyrrolidin-2-yl)pyridine is an organic compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol This compound is a derivative of pyridine, characterized by the presence of a pyrrolidine ring substituted with a propyl group
Métodos De Preparación
The synthesis of 3-Methyl-2-(1-propylpyrrolidin-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the alkylation of pyridine with propyl halides in the presence of a base. The reaction conditions typically include the use of solvents such as ethanol or methanol and a catalyst like potassium carbonate. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Análisis De Reacciones Químicas
3-Methyl-2-(1-propylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-2-(1-propylpyrrolidin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-(1-propylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the pyrrolidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
3-Methyl-2-(1-propylpyrrolidin-2-yl)pyridine can be compared with other pyridine derivatives, such as:
3-Methylpyridine: This compound lacks the pyrrolidine ring, making it less complex and with different chemical properties.
2,6-Lutidine: Similar to this compound, but with two methyl groups on the pyridine ring instead of one.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H20N2 |
|---|---|
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
3-methyl-2-(1-propylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C13H20N2/c1-3-9-15-10-5-7-12(15)13-11(2)6-4-8-14-13/h4,6,8,12H,3,5,7,9-10H2,1-2H3 |
Clave InChI |
DXKONNJSIGMTAO-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCCC1C2=C(C=CC=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


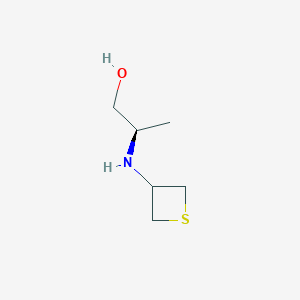
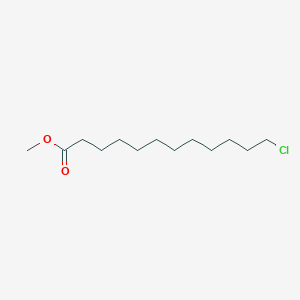
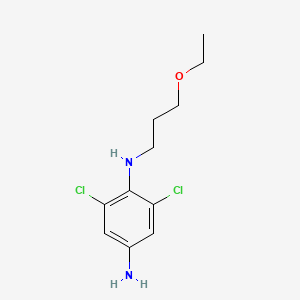
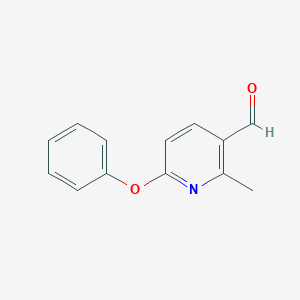
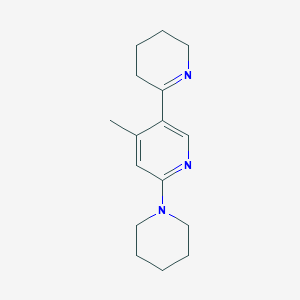


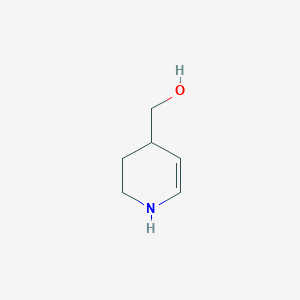


![(3-Methylbutan-2-yl)[(pyridin-2-yl)methyl]amine](/img/structure/B13003342.png)
![Ethyl benzo[d]isothiazole-7-carboxylate](/img/structure/B13003355.png)

